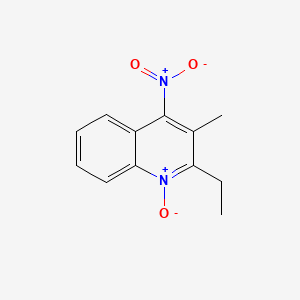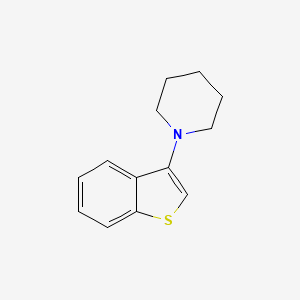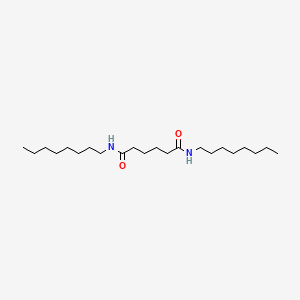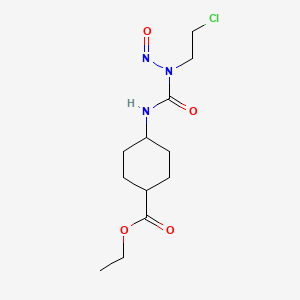
Cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, which make it valuable in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester typically involves multiple steps. One common method starts with cis-4-aminocyclohexanecarboxylic acid as the precursor. This compound undergoes a series of reactions, including N-tosylation, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclohexanecarboxylic acid, 4-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, ethyl ester include:
Cyclohexanecarboxylic acid: A simpler analog with similar structural features.
cis-4-aminocyclohexanecarboxylic acid: A precursor used in the synthesis of the target compound.
Cyclohexylcarboxylic acid: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
33073-60-8 |
|---|---|
Molecular Formula |
C12H20ClN3O4 |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
ethyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20ClN3O4/c1-2-20-11(17)9-3-5-10(6-4-9)14-12(18)16(15-19)8-7-13/h9-10H,2-8H2,1H3,(H,14,18) |
InChI Key |
KTPPFFGIIASXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


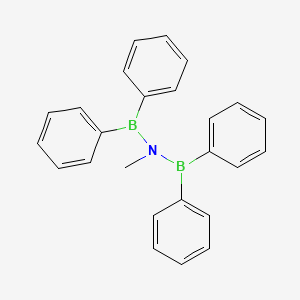

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
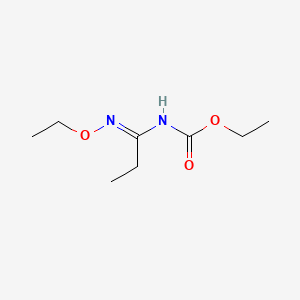
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
